molecular formula C6H5F2NO B571914 (5,6-Difluoropyridin-2-yl)methanol CAS No. 1227601-43-5

(5,6-Difluoropyridin-2-yl)methanol

Cat. No.: B571914
CAS No.: 1227601-43-5
M. Wt: 145.109
InChI Key: BLMICYQEMSTZRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Difluoropyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by reduction to obtain the desired compound . The reaction conditions often involve the use of fluorinating agents such as sodium methoxide and catalysts like palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures, including NMR, HPLC, and GC analyses .

Chemical Reactions Analysis

Types of Reactions

(5,6-Difluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5,6-Difluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to various biological targets, making it a potent inhibitor of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5,6-Difluoropyridin-2-yl)methanol include other fluorinated pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5,6-difluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMICYQEMSTZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303324
Record name 5,6-Difluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-43-5
Record name 5,6-Difluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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